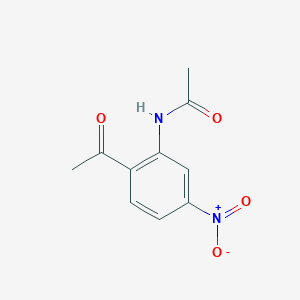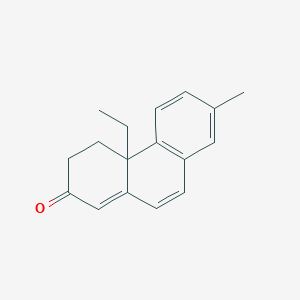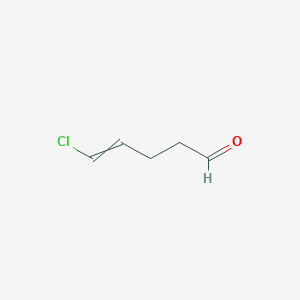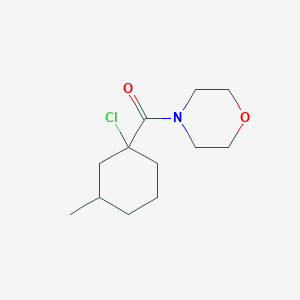
(1-Chloro-3-methylcyclohexyl)(morpholin-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Chloro-3-methylcyclohexyl)(morpholin-4-yl)methanone is a chemical compound that features a cyclohexane ring substituted with a chlorine atom and a methyl group, along with a morpholine ring attached via a methanone linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloro-3-methylcyclohexyl)(morpholin-4-yl)methanone typically involves the reaction of 1-chloro-3-methylcyclohexanol with morpholine in the presence of a suitable dehydrating agent. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the methanone linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially incorporating continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization to ensure the final product meets industrial standards.
化学反应分析
Types of Reactions
(1-Chloro-3-methylcyclohexyl)(morpholin-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the methanone group to a methanol group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols.
科学研究应用
Chemistry
In chemistry, (1-Chloro-3-methylcyclohexyl)(morpholin-4-yl)methanone is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound may be used to study the effects of morpholine derivatives on biological systems. Its structural features make it a valuable tool for investigating the interactions between small molecules and biological targets.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. Morpholine derivatives have been studied for their antimicrobial, antiviral, and anticancer activities, making this compound a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility and reactivity make it a valuable component in various industrial processes.
作用机制
The mechanism of action of (1-Chloro-3-methylcyclohexyl)(morpholin-4-yl)methanone involves its interaction with specific molecular targets. The morpholine ring can interact with biological receptors, potentially inhibiting the synthesis of prostaglandins or other signaling molecules. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
(2-Fluoro-3-nitrophenyl)(morpholin-4-yl)methanone: Similar in structure but with a fluorine and nitro group instead of chlorine and methyl.
(4-Methoxyphenyl)(morpholin-4-yl)methanone: Contains a methoxy group instead of a chlorine and methyl group.
Uniqueness
(1-Chloro-3-methylcyclohexyl)(morpholin-4-yl)methanone is unique due to the presence of both a cyclohexane ring and a morpholine ring, which confer distinct chemical and biological properties
属性
CAS 编号 |
56866-91-2 |
|---|---|
分子式 |
C12H20ClNO2 |
分子量 |
245.74 g/mol |
IUPAC 名称 |
(1-chloro-3-methylcyclohexyl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C12H20ClNO2/c1-10-3-2-4-12(13,9-10)11(15)14-5-7-16-8-6-14/h10H,2-9H2,1H3 |
InChI 键 |
PIVQTTOREHDYFL-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCC(C1)(C(=O)N2CCOCC2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


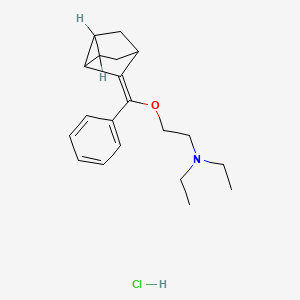
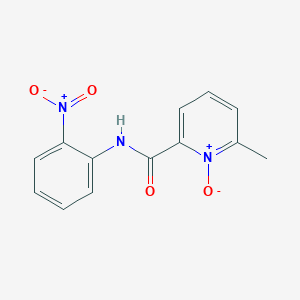
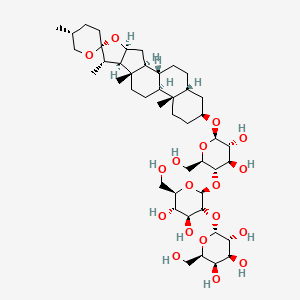
![[1-Hydroxy-2-(2-sulfosulfanylethylamino)ethyl]benzene](/img/structure/B14626358.png)
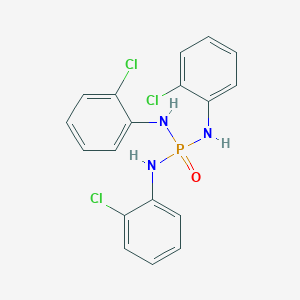
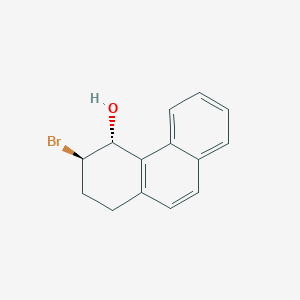
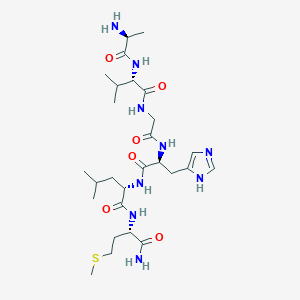
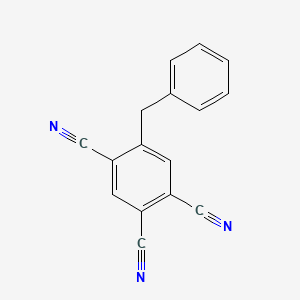
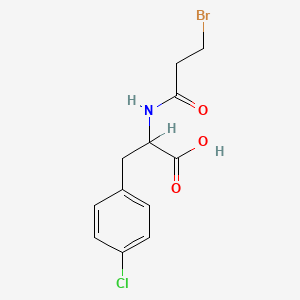
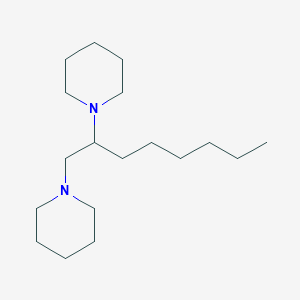
![1,1,3,3-Tetraethenyl-3-[(trichloroacetyl)oxy]distannoxanyl--water (1/1)](/img/structure/B14626390.png)
